Testosterone enantate benzilic acid hydrazone
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Overview
Description
Testosterone enantate benzilic acid hydrazone is a synthetic, injected androgen and anabolic steroid. It is an androgen ester, specifically the C17β enantate (heptanoate) ester and C3 benzilic acid hydrazone of testosterone. This compound is known for its long-lasting effects when administered via intramuscular injection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of testosterone enantate benzilic acid hydrazone involves the esterification of testosterone with enanthic acid (heptanoic acid) and the subsequent reaction with benzilic acid hydrazone. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the esterification and hydrazone formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in oil-based formulations for intramuscular injection .
Chemical Reactions Analysis
Types of Reactions
Testosterone enantate benzilic acid hydrazone undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield testosterone and enanthic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the steroid nucleus, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Testosterone and enanthic acid.
Oxidation: Oxidized derivatives of testosterone.
Reduction: Hydrazine derivatives.
Scientific Research Applications
Testosterone enantate benzilic acid hydrazone has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and the effects of esterification and hydrazone formation on steroid activity.
Biology: Investigated for its effects on androgen receptors and its role in modulating gene expression.
Medicine: Explored for its potential in androgen replacement therapy and its effects on muscle mass and strength.
Industry: Utilized in the development of long-acting steroid formulations for therapeutic use.
Mechanism of Action
Testosterone enantate benzilic acid hydrazone acts as a prodrug of testosterone. Upon intramuscular injection, it is slowly hydrolyzed to release testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The compound’s long-lasting action is due to the slow release of testosterone from the esterified form .
Comparison with Similar Compounds
Similar Compounds
Testosterone enantate: Another esterified form of testosterone but without the benzilic acid hydrazone moiety.
Testosterone cypionate: Similar esterified testosterone with a different ester group (cyclopentylpropionate).
Testosterone propionate: A shorter-acting esterified form of testosterone.
Uniqueness
Testosterone enantate benzilic acid hydrazone is unique due to its combination of the enantate ester and benzilic acid hydrazone, which provides a very long-lasting effect compared to other testosterone esters. This makes it particularly useful in clinical settings where prolonged androgenic effects are desired .
Properties
CAS No. |
18625-33-7 |
---|---|
Molecular Formula |
C40H52N2O4 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C40H52N2O4/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44)/t32-,33-,34-,35-,38-,39-/m0/s1 |
InChI Key |
PTVXYACXDYZNID-JKXGKYMWSA-N |
SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CC[C@]34C)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
Origin of Product |
United States |
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